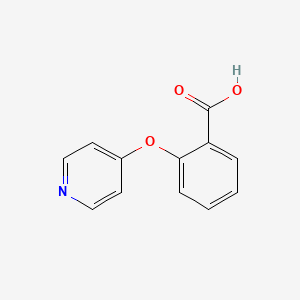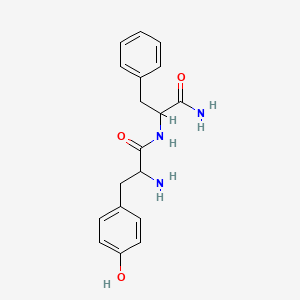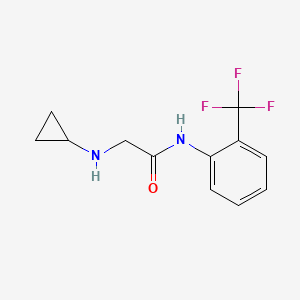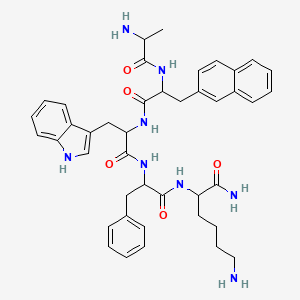![molecular formula C34H58O3SSi B12108547 tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)
tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « tert-Butyl-diméthyl-{3-[7a-méthyl-1-(1,4,5-triméthyl-hex-2-ényl)-octahydro-indène-4-ylidèneméthyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophène-5-yloxy}-silane » est une molécule organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l’industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de « tert-Butyl-diméthyl-{3-[7a-méthyl-1-(1,4,5-triméthyl-hex-2-ényl)-octahydro-indène-4-ylidèneméthyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophène-5-yloxy}-silane » implique plusieurs étapes, y compris la formation d’intermédiaires clés et l’utilisation de réactifs et de catalyseurs spécifiques. Les voies de synthèse typiques peuvent impliquer :
- Formation des noyaux indène et benzo[c]thiophène par des réactions de cyclisation.
- Introduction du groupe tert-butyl-diméthyl-silane par des réactions de silylation.
- Couplage des intermédiaires par des réactions de condensation ou de couplage croisé.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse pour maximiser le rendement et minimiser les coûts. Cela peut inclure l’utilisation de réacteurs à écoulement continu, le criblage à haut débit de catalyseurs et des techniques de purification évolutives.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir divers types de réactions chimiques, notamment :
Oxydation : Introduction d’atomes d’oxygène pour former des oxydes ou des hydroxydes.
Réduction : Élimination d’atomes d’oxygène ou addition d’atomes d’hydrogène.
Substitution : Remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions peuvent inclure :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Réactifs de substitution : Halogènes, nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des alcools, tandis que la réduction peut produire des alcanes ou des alcènes.
Applications de la recherche scientifique
Chimie : Comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Comme sonde pour l’étude des voies biologiques et des interactions.
Médecine : Comme agent thérapeutique potentiel pour le traitement des maladies.
Industrie : Comme catalyseur ou intermédiaire dans les procédés industriels.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a catalyst or intermediate in industrial processes.
Mécanisme D'action
Le mécanisme par lequel le composé exerce ses effets impliquerait des interactions avec des cibles moléculaires et des voies spécifiques. Cela peut inclure :
Liaison à des enzymes ou des récepteurs : Modulation de leur activité.
Interaction avec les acides nucléiques : Affectation de l’expression des gènes.
Modification des voies de signalisation cellulaire : Influence sur le comportement cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires peuvent inclure d’autres dérivés de silane avec des structures organiques complexes. Voici quelques exemples :
Dérivés de triméthylsilyle : Utilisés en synthèse organique.
Dérivés de phénylsilyle : Connus pour leur stabilité et leur réactivité.
Unicité
L’unicité de « tert-Butyl-diméthyl-{3-[7a-méthyl-1-(1,4,5-triméthyl-hex-2-ényl)-octahydro-indène-4-ylidèneméthyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophène-5-yloxy}-silane » réside dans sa structure spécifique, qui peut conférer des propriétés uniques telles qu’une stabilité, une réactivité ou une activité biologique améliorées.
Propriétés
Formule moléculaire |
C34H58O3SSi |
|---|---|
Poids moléculaire |
575.0 g/mol |
Nom IUPAC |
tert-butyl-[[3-[(E)-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C34H58O3SSi/c1-23(2)24(3)13-14-25(4)30-17-18-31-26(12-11-19-34(30,31)8)20-32-29-21-28(37-39(9,10)33(5,6)7)16-15-27(29)22-38(32,35)36/h13-14,20,23-25,28,30-32H,11-12,15-19,21-22H2,1-10H3/b14-13+,26-20+ |
Clé InChI |
ISXKXFGJQNACAU-PKOVIIQISA-N |
SMILES isomérique |
CC(C)C(C)/C=C/C(C)C1CCC\2C1(CCC/C2=C\C3C4=C(CCC(C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)

![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)

![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)


![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)


amine](/img/structure/B12108554.png)
